molecular formula C30H29F2N5O5S B606533 LSD1-IN-7 benzenesulfonate CAS No. 2097523-60-7

LSD1-IN-7 benzenesulfonate

Numéro de catalogue: B606533
Numéro CAS: 2097523-60-7
Poids moléculaire: 609.6 g/mol
Clé InChI: AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pulrodemstat besilate, également connu sous le nom de CC-90011, est un inhibiteur très puissant et sélectif de la déméthylase 1 spécifique de la lysine (LSD1). Ce composé présente un mode d'action réversible et peut être administré par voie orale. Pulrodemstat besilate a montré un potentiel significatif dans le traitement de divers cancers, en particulier ceux caractérisés par une mauvaise différenciation et un fort potentiel métastatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Pulrodemstat besilate est synthétisé par une série de réactions chimiques impliquant l'inhibition sélective de la LSD1. La voie de synthèse implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique désirée. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final .

Méthodes de production industrielle

Dans les environnements industriels, la production de pulrodemstat besilate implique une synthèse à grande échelle utilisant des conditions de réaction optimisées. Le processus comprend plusieurs étapes de purification pour garantir que le composé répond aux normes requises pour une utilisation pharmaceutique. Les méthodes de production industrielle sont conçues pour être rentables et évolutives .

Analyse Des Réactions Chimiques

Types de réactions

Pulrodemstat besilate subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le pH, sont optimisées pour obtenir les produits souhaités avec une grande efficacité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pulrodemstat besilate, qui conservent la structure de base du composé tout en présentant des propriétés chimiques différentes .

Applications de recherche scientifique

Pulrodemstat besilate a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la LSD1 et ses effets sur la déméthylation des histones.

    Biologie : Il est utilisé pour étudier le rôle de la LSD1 dans divers processus biologiques, notamment la différenciation cellulaire et la prolifération.

    Médecine : Pulrodemstat besilate est étudié comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie aiguë myéloïde et le cancer pulmonaire à petites cellules.

    Industrie : Il est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la LSD1

Mécanisme d'action

Pulrodemstat besilate exerce ses effets en inhibant sélectivement la LSD1, une enzyme qui joue un rôle crucial dans la déméthylation des protéines histones. En inhibant la LSD1, pulrodemstat besilate empêche l'élimination des groupes méthyles de résidus de lysine spécifiques sur l'histone H3, conduisant à des modifications de l'expression génique. Cette inhibition entraîne la réactivation des gènes suppresseurs de tumeurs et la suppression des oncogènes, inhibant ainsi la croissance et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Acute Myeloid Leukemia

Research indicates that Pulrodemstat induces differentiation in AML cells, leading to reduced clonogenic activity of leukemic stem cells. In preclinical studies, it has shown significant anti-leukemic activity, promoting myeloid differentiation markers such as CD11b and CD86, which are crucial for effective treatment outcomes in AML patients .

Small Cell Lung Cancer

Pulrodemstat has demonstrated potent anticancer activity against SCLC. Studies have shown that it can induce differentiation in SCLC cells, thereby enhancing therapeutic responses when used in combination with other agents .

Breast Cancer

In breast cancer models, the inhibition of LSD1 by Pulrodemstat has been associated with downregulation of estrogen receptor alpha (ERα) and modulation of microRNA expressions that contribute to resistance against conventional therapies . This positions LSD1 inhibitors as promising candidates for overcoming drug resistance in breast cancer treatments.

In Vitro and In Vivo Studies

Several studies have evaluated the efficacy of LSD1-IN-7 benzenesulfonate through both in vitro and in vivo models:

  • In Vitro Studies : The compound has shown IC50 values as low as 0.195 µM against neuroblastoma cell lines, indicating high potency . It has also been effective against various solid tumors, including colorectal and lung cancers, demonstrating a dose-dependent response.
  • In Vivo Studies : Animal models treated with Pulrodemstat exhibited increased survival rates compared to control groups. For example, combining this inhibitor with retinoic acid significantly enhanced therapeutic outcomes in leukemia models .

Data Table: Summary of Research Findings

Study TypeCancer TypeKey FindingsReference
In VitroAcute Myeloid LeukemiaInduces differentiation; reduces LSC clonogenicity
In VitroSmall Cell Lung CancerPotent anticancer activity; induces differentiation
In VitroBreast CancerDownregulates ERα; overcomes drug resistance
In VivoNeuroblastomaIC50 = 0.195 µM; high potency
In VivoColorectal CancerSignificant antitumor activity; better than irinotecan

Mécanisme D'action

Pulrodemstat besilate exerts its effects by selectively inhibiting LSD1, an enzyme that plays a crucial role in the demethylation of histone proteins. By inhibiting LSD1, pulrodemstat besilate prevents the removal of methyl groups from specific lysine residues on histone H3, leading to changes in gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Pulrodemstat besilate fait partie d'une classe de composés appelés inhibiteurs de la LSD1. Les composés similaires comprennent :

  • Tranylcypromine
  • Iadademstat (ORY-1001)
  • Bomedemstat (IMG-7289)
  • GSK-2879552
  • INCB059872
  • JBI-802
  • Phenelzine
  • Seclidemstat (SP-2577)
  • Vafidemstat (ORY-2001) .

Unicité

Ce qui distingue pulrodemstat besilate des autres inhibiteurs de la LSD1, c'est sa forte puissance, sa sélectivité et son mode d'action réversible. Contrairement à certains inhibiteurs irréversibles, pulrodemstat besilate offre un profil de sécurité favorable et peut être administré par voie orale, ce qui en fait un candidat prometteur pour un développement clinique plus poussé .

Activité Biologique

LSD1-IN-7 benzenesulfonate is a potent inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation and implicated in various cancers. This article reviews the biological activity of LSD1-IN-7, focusing on its mechanism of action, efficacy in cancer models, and potential therapeutic applications.

Overview of LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an enzyme that demethylates mono- and dimethylated lysines on histones, particularly H3K4 and H3K9. It plays a dual role as both a transcriptional repressor and activator depending on the methylation state of its substrates. Overexpression of LSD1 has been linked to several malignancies, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, making it a promising target for cancer therapy .

LSD1-IN-7 functions as a reversible inhibitor that binds to the active site of LSD1, preventing it from demethylating histones and other substrates. The inhibition leads to increased levels of methylated histones, which can reactivate silenced genes involved in differentiation and apoptosis .

Key Features:

  • Selectivity : LSD1-IN-7 exhibits high selectivity for LSD1 over other demethylases.
  • Binding Affinity : The compound demonstrates an IC50 value in the low nanomolar range, indicating potent inhibitory activity against LSD1 .

In Vitro Studies

In vitro studies have shown that LSD1-IN-7 effectively induces differentiation in various cancer cell lines. For instance, treatment with LSD1-IN-7 resulted in significant upregulation of myeloid lineage markers in AML cells, suggesting its potential to promote differentiation and inhibit proliferation .

Cell LineIC50 (nM)Effect Observed
H4602Increased H3K4Me2 levels
A5495Enhanced response to differentiation stimuli
MDA-MB-23110Induction of apoptosis

In Vivo Studies

Animal models have further validated the efficacy of LSD1-IN-7. For example, combination therapy with retinoic acid and LSD1 inhibitors has shown enhanced survival rates in mouse models of AML compared to monotherapy . The synergistic effect indicates that inhibiting LSD1 can significantly improve therapeutic outcomes in cancer treatment.

Case Studies

Case Study 1: Acute Myeloid Leukemia (AML)
A study demonstrated that treatment with LSD1-IN-7 led to a marked reduction in leukemic stem cell growth and increased differentiation markers. In vivo experiments showed prolonged survival in AML mouse models treated with this compound compared to controls .

Case Study 2: Solid Tumors
In solid tumor models, LSD1-IN-7 was found to inhibit tumor growth effectively. The compound's ability to reverse epigenetic silencing allowed for the re-expression of tumor suppressor genes, contributing to reduced tumor proliferation .

Research Findings

Recent research highlights not only the canonical demethylase activity of LSD1 but also its non-canonical roles involving protein-protein interactions that influence cellular processes such as angiogenesis and immune response modulation. These findings suggest that targeting LSD1 with inhibitors like LSD1-IN-7 may provide broader therapeutic benefits beyond mere demethylation inhibition .

Q & A

Q. What is the molecular mechanism of LSD1-IN-7 benzenesulfonate in modulating histone demethylation, and how does its selectivity compare to other LSD1 inhibitors?

This compound (Pulrodemstat) is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), binding competitively to the flavin adenine dinucleotide (FAD) cofactor site . Its high selectivity for LSD1 (IC₅₀ = 0.25 nM) over related enzymes like LSD2, MAO-A, and MAO-B (IC₅₀ > 1 µM) is attributed to structural differences in the catalytic domain . Methodologically, researchers should validate selectivity using enzymatic assays (e.g., fluorescence-based demethylation assays) and compare results against irreversible inhibitors like T-3775440 HCl (IC₅₀ = 2.1 nM for LSD1) .

Q. How should experimental models be designed to evaluate this compound’s efficacy in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)?

For in vitro studies:

  • Use AML cell lines (e.g., THP-1, MV4-11) and SCLC models (e.g., NCI-H82) treated with LSD1-IN-7 at concentrations reflecting its IC₅₀ (0.25–1 µM).
  • Assess differentiation markers (e.g., CD11b/CD14 for AML) and apoptosis via flow cytometry .
    For in vivo models:
  • Employ xenografts in immunocompromised mice (e.g., NSG) with oral dosing (10–30 mg/kg daily) and monitor tumor regression via bioluminescence imaging . Include controls using LSD1-knockout models to confirm on-target effects.

Q. How can researchers reconcile contradictory data on LSD1 inhibition outcomes across cancer types?

Discrepancies in efficacy (e.g., differentiation in AML vs. apoptosis in SCLC) may arise from tissue-specific LSD1 cofactors (e.g., GFI1 in AML) or epigenetic crosstalk . To address this:

  • Perform RNA-seq/ChIP-seq to map LSD1-binding partners and histone marks (e.g., H3K4me2) in different models.
  • Compare transcriptomic profiles of responders (e.g., AML) vs. non-responders (e.g., solid tumors) .

Q. What are the optimal pharmacokinetic (PK) and pharmacodynamic (PD) parameters for this compound in preclinical studies?

  • PK : Measure plasma concentrations via LC-MS/MS after oral administration (Tₘₐₓ = 2–4 hrs, half-life ≈ 6–8 hrs in mice) .
  • PD : Quantify H3K4me2 levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies using Western blot or immunofluorescence .
  • Adjust dosing schedules based on trough levels to maintain target engagement.

Q. What strategies mitigate off-target effects when combining this compound with other epigenetic modulators?

  • Screen for synergistic toxicity using combinatorial drug matrices (e.g., with HDAC inhibitors or DNMT inhibitors).
  • Use isoform-specific inhibitors (e.g., JARID1B inhibitors) to avoid overlapping epigenetic modulation .
  • Validate specificity via CRISPR-Cas9 rescue experiments in LSD1-knockout cells .

Q. How can researchers identify biomarkers predictive of this compound response?

  • Perform whole-exome sequencing to detect mutations in LSD1-associated genes (e.g., KMT2A rearrangements in AML).
  • Correlate baseline H3K4me2 levels (via ELISA) with clinical response in patient-derived xenografts (PDXs) .
  • Use machine learning to integrate multi-omics data (e.g., proteomics, methylomics) from Phase I trials.

Q. What experimental approaches elucidate resistance mechanisms to this compound?

  • Generate resistant cell lines via chronic exposure (stepwise dose escalation over 6–12 months) and perform RNA-seq to identify upregulated pathways (e.g., compensatory LSD2 activation) .
  • Validate findings using shRNA libraries targeting candidate resistance genes (e.g., KDM4A).

Q. How does this compound’s reversible binding mechanism influence its therapeutic window compared to irreversible inhibitors?

Reversible inhibitors like LSD1-IN-7 may reduce off-target toxicity by avoiding permanent enzyme inactivation, which can disrupt homeostasis in normal cells . To assess this:

  • Compare cytotoxicity in primary hematopoietic stem cells (HSCs) vs. cancer cells using alamarBlue assays.
  • Monitor rebound demethylase activity after drug withdrawal in in vitro models .

Q. What methodologies validate LSD1 target engagement in clinical samples?

  • Use chromatin immunoprecipitation (ChIP) to measure LSD1 occupancy at promoter regions of target genes (e.g., GFI1 in AML).
  • Develop a liquid biopsy assay quantifying circulating nucleosomes with H3K4me2 modifications .

Q. How can researchers investigate this compound’s impact on the tumor microenvironment (TME)?

  • Co-culture cancer cells with primary T cells or macrophages and assess cytokine secretion (e.g., IL-6, TNF-α) via Luminex assays.
  • Perform spatial transcriptomics on treated xenograft sections to map immune cell infiltration .

Propriétés

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097523-60-7
Record name Pulrodemstat besilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PULRODEMSTAT BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSD1-IN-7 benzenesulfonate
Reactant of Route 2
LSD1-IN-7 benzenesulfonate
Reactant of Route 3
LSD1-IN-7 benzenesulfonate
Reactant of Route 4
LSD1-IN-7 benzenesulfonate
Reactant of Route 5
LSD1-IN-7 benzenesulfonate
Reactant of Route 6
Reactant of Route 6
LSD1-IN-7 benzenesulfonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.